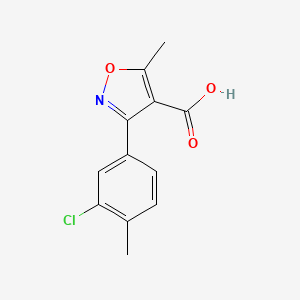
3-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid: is a chemical compound with the following structure:
ClC6H3C(CH3)NO2
It belongs to the class of isoxazole carboxylic acids and contains both an isoxazole ring and a carboxylic acid functional group. The compound’s systematic name reflects its substituents: a chlorine atom at the 3-position, a methyl group at the 4-position of the phenyl ring, and a methyl group at the 5-position of the isoxazole ring.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 3-chloro-4-methylphenylboronic acid with an appropriate isoxazole derivative. The boronic acid reacts with the isoxazole ring under Suzuki-Miyaura cross-coupling conditions, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and scalable processes. These methods often optimize reaction conditions, reagent availability, and cost-effectiveness.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (NO₂) can yield an amino group (NH₂).
Suzuki-Miyaura Coupling: Involves the use of a palladium catalyst, a base, and an aryl or heteroaryl boronic acid.
Nitro Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions can reduce the nitro group to an amino group.
Chlorination: Chlorine gas or chlorinating agents can introduce chlorine atoms.
Major Products: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with modified functional groups or positional isomers.
Applications De Recherche Scientifique
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Discovery: Investigated for potential pharmaceutical applications.
Bioactivity Studies: Assessed for biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Target Identification: Used to identify molecular targets in biological systems.
Fine Chemicals: Employed in the production of specialty chemicals.
Agrochemicals: Investigated for use in pesticides or herbicides.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are no direct analogs to this compound, its unique combination of substituents contributes to its distinct properties. Similar compounds may include other isoxazole derivatives or carboxylic acids.
Propriétés
Formule moléculaire |
C12H10ClNO3 |
|---|---|
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
3-(3-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
Clé InChI |
DGORKSCSXSHKNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


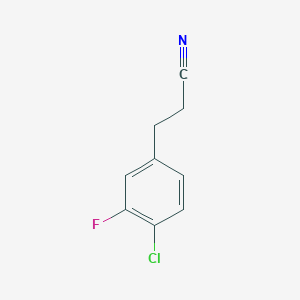

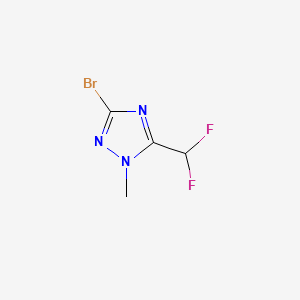
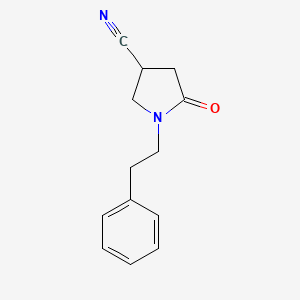
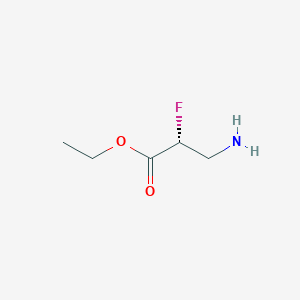
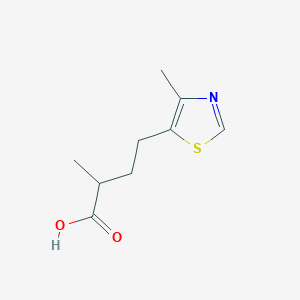
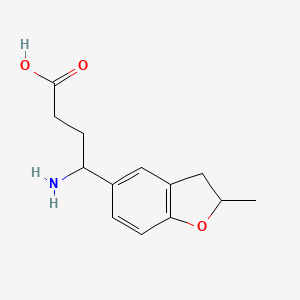
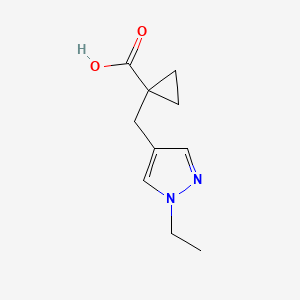
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)

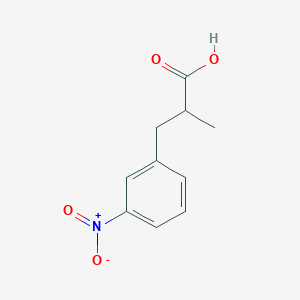
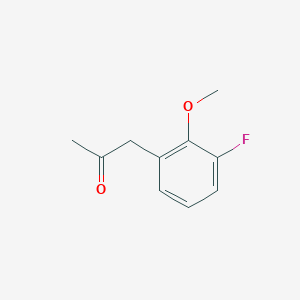
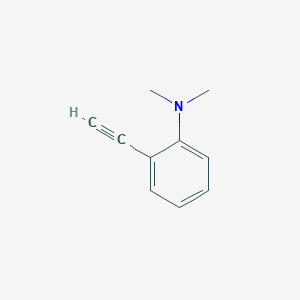
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
